methyl 4-[(2-methylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
CAS No.: 879948-70-6
Cat. No.: VC16285464
Molecular Formula: C19H19NO5
Molecular Weight: 341.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 879948-70-6 |
|---|---|
| Molecular Formula | C19H19NO5 |
| Molecular Weight | 341.4 g/mol |
| IUPAC Name | methyl 4-[2-(2-methylphenoxy)acetyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylate |
| Standard InChI | InChI=1S/C19H19NO5/c1-13-7-3-5-9-15(13)24-12-18(21)20-11-17(19(22)23-2)25-16-10-6-4-8-14(16)20/h3-10,17H,11-12H2,1-2H3 |
| Standard InChI Key | OOCPAHODOOUAMI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1OCC(=O)N2CC(OC3=CC=CC=C32)C(=O)OC |
Introduction
Methyl 4-[(2-methylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a complex organic compound belonging to the benzoxazine class. It features a benzoxazine ring, which consists of a fused benzene and oxazine structure. The presence of the 2-methylphenoxy and acetyl groups contributes to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry.
Synthesis and Chemical Reactivity
The synthesis of methyl 4-[(2-methylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate typically involves several steps, although detailed synthetic routes are not widely documented in the available literature. Benzoxazine derivatives, including this compound, are known to undergo various chemical reactions typical for the benzoxazine class, such as ring-opening polymerization and other transformations that can modify their chemical properties.
Biological Activities and Potential Applications
Benzoxazine derivatives, including methyl 4-[(2-methylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, have been studied for their biological activities. These compounds often exhibit potential therapeutic effects, although specific data on this compound's biological activity is limited. The unique functional groups present in this compound contribute to its potential applications in medicinal chemistry.
Comparison with Similar Compounds
Several compounds share structural similarities with methyl 4-[(2-methylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate. Here are some notable comparisons:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Methyl 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | Acetyl group without phenoxy | Strong antioxidant activity |
| Methyl 4-methylphenoxyacetyl]-3,4-dihydrobenzoxazine | Methyl group instead of ethyl | Different solubility characteristics |
| Methyl 4-(4-chloro phenoxy)acetyl]-3,4-dihydrobenzoxazine | Chlorine substituent | Potentially increased antimicrobial activity |
These compounds highlight the versatility and potential applications of benzoxazines in various fields such as medicinal chemistry and materials science.
Research Findings and Future Directions
Research on methyl 4-[(2-methylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is focused on understanding its mechanism of action and optimizing its efficacy in therapeutic applications. Interaction studies involving this compound are crucial for determining how it could be utilized therapeutically.
Despite the lack of detailed information from diverse sources, the compound's potential applications in medicinal chemistry are promising due to its unique structure and the biological activities associated with benzoxazine derivatives.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume